molecular formula C12H17N5O4 B110003 Sulodexide CAS No. 57817-83-1

Sulodexide

Cat. No. B110003
CAS RN: 57817-83-1
M. Wt: 295.29 g/mol
InChI Key: GRYSXUXXBDSYRT-WOUKDFQISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulodexide is a highly purified mixture of glycosaminoglycans composed of heparan sulfate (80%) and dermatan sulfate (20%). It is used clinically for the prophylaxis and treatment of thromboembolic diseases . It has also demonstrated beneficial effects in animal models of reperfusion injury and the treatment of diabetic nephropathy .


Synthesis Analysis

Sulodexide increases Glutathione Synthesis and causes a pro-reducing shift in Glutathione-Redox State in HUVECs exposed to Oxygen–Glucose Deprivation . This suggests that the reduction in the ischemia-induced vascular endothelial cell injury through repressing apoptosis and oxidative stress associated with Sulodexide treatment may be due to an increase in GSH synthesis and modulation of the GSH redox system .


Molecular Structure Analysis

Sulodexide is a mixture of glycosaminoglycans (GAGs) composed of dermatan sulfate (DS) and fast moving heparin (FMH). The average molecular weight of Sulodexide is 6500.0 Da (range 5000-8000) .


Chemical Reactions Analysis

Sulodexide potentiates antithrombin III and heparin cofactor II due to the presence of both glycoaminoglycan fractions. It is capable of inhibiting both anti-IIa and anti-Xa .


Physical And Chemical Properties Analysis

Sulodexide is extensively absorbed owing to its low molecular weight compared to unfractionated heparin. It offers the potential advantages of a longer half-life and reduced global anticoagulation effects, properties which differ from other glycosaminoglycans .

Scientific Research Applications

Venous Leg Ulcers and Venous Disease

Sulodexide, a highly purified glycosaminoglycan, has shown promise in the treatment of venous leg ulcers. Research indicates that sulodexide, in conjunction with local treatment like wound care and compression bandaging, can significantly enhance the healing of venous leg ulcers over a three-month period. The efficacy of sulodexide in this context is evident from the higher proportion of patients experiencing complete ulcer healing and significant reductions in ulcer surface area over time (Coccheri et al., 2002). Sulodexide also exhibits a broad pharmacological profile with antithrombotic, profibrinolytic, anti-inflammatory, endothelial protective, and vasoregulatory effects, positioning it as a promising therapeutic option for various venous diseases, including chronic venous insufficiency and venous ulceration (Carroll et al., 2018).

Renal Protection

Sulodexide has been explored for its renoprotective properties, particularly in the context of diabetic nephropathy. Although a study on patients with type 2 diabetes and significant proteinuria did not demonstrate significant renoprotective benefits of sulodexide over placebo (Packham et al., 2012), other research has indicated its potential in reducing albuminuria and managing chronic kidney failure in rats, suggesting a possible protective effect on renal vascular endothelial cells (Li et al., 2012). Furthermore, a meta-analysis and literature review highlighted sulodexide's significant reduction in urinary protein excretion in diabetic patients, suggesting a renoprotective benefit, particularly in preventing end-stage renal disease caused by diabetes (Li et al., 2015).

Anticoagulant Properties

Sulodexide exhibits considerable anticoagulant effects, making it a potential therapeutic substitute for heparin in various clinical indications. Its anticoagulant potency, expressed in lipoprotein lipase releasing units (LSU), has been validated through studies, suggesting its suitability in antithrombotic therapy and potentially as a substitute for heparin in surgical and interventional anticoagulation (Daravath et al., 2020).

Ocular Pathologies

Sulodexide's anti-angiogenic properties have been investigated in the context of ocular pathologies. A study using an oxygen-induced retinopathy mouse model demonstrated sulodexide's significant reduction in neovascular tufts and levels of VEGF, MMP-2, and MMP-9, highlighting its potential as a supplementary substance for treating ocular pathologies involving neovascularization (Jo et al., 2014).

Peripheral Vascular Disease

Sulodexide has been noted for its pharmacologic interest in the prophylaxis and treatment of arterial and venous peripheral diseases. It exhibits antithrombotic and antithrombin activity, proving effective in improving peripheral blood flow, reducing pain-free walking distance, and managing lipid components linked to peripheral vascular processes (Lasierra-Cirujeda et al., 2010).

Safety And Hazards

Sulodexide seems to be well tolerated. Most adverse effects reported are related to the GI system and seem to be transient in nature. Among others, adverse reactions are diarrhea, epigastralgia, dyspepsia, heartburn, and dizziness. Allergic reactions, such as skin rash, have also been reported but are very rare .

Future Directions

Sulodexide has a beneficial effect on the ocular, peripheral arterial disease, trophic ulcers, and renal complications of diabetes without increasing the risk of AEs . It is also likely to exert a systemic effect on the course of chronic venous disease by interfering with inflammatory chemokines .

properties

IUPAC Name

(2R,3R,4R,5R)-2-(hydroxymethyl)-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O4/c1-13-10-7-11(15-4-14-10)17(5-16-7)12-9(20-2)8(19)6(3-18)21-12/h4-6,8-9,12,18-19H,3H2,1-2H3,(H,13,14,15)/t6-,8-,9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYSXUXXBDSYRT-WOUKDFQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50206530
Record name N(6),O(2)-Dimethyladenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Thrombin inhibition produced by sulodexide is due to the additive effect of its components, namely, heparin cofactor II (HCII) catalysis by dermatan sulfate and antithrombin-III catalysis by fast moving heparin (FMH).
Record name Sulodexide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06271
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Sulodexide

CAS RN

57817-83-1, 57821-29-1
Record name N(6),O(2)-Dimethyladenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057817831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulodexide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057821291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulodexide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06271
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N(6),O(2)-Dimethyladenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N6,2'-O-DIMETHYLADENOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEV25J2GTV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulodexide
Reactant of Route 2
Reactant of Route 2
Sulodexide
Reactant of Route 3
Sulodexide
Reactant of Route 4
Sulodexide
Reactant of Route 5
Sulodexide
Reactant of Route 6
Reactant of Route 6
Sulodexide

Citations

For This Compound
4,880
Citations
DA Hoppensteadt, J Fareed - … : A Journal of the International Union …, 2014 - europepmc.org
… In addition, oral administration of sulodexide does not interfere with … , sulodexide releases TFPI which contributes to its antithrombotic effect and anti-inflammatory properties. Sulodexide …
Number of citations: 94 europepmc.org
FA Ofosu - Seminars in thrombosis and hemostasis, 1998 - thieme-connect.com
This report summarizes the results of some of the studies that have evaluated the pharmacokinetic, pharmacodynamic, anticoagulant, and antithrombotic properties of Sulodexide, …
Number of citations: 110 www.thieme-connect.com
S Coccheri, F Mannello - Drug design, development and therapy, 2014 - Taylor & Francis
Sulodexide (SDX), a sulfated polysaccharide complex extracted from porcine intestinal mucosa, is a blend of two glycosaminoglycan (GAG) entities, namely a fast-moving heparin (HP) …
Number of citations: 174 www.tandfonline.com
DA Lauver, BR Lucchesi - Cardiovascular drug reviews, 2006 - Wiley Online Library
… , sulodexide demonstrates a lipolytic activity that is increased in comparison to heparin. Oral administration of sulodexide … efficacy of sulodexide in a wide range of vascular pathologies. …
Number of citations: 131 onlinelibrary.wiley.com
J Harenberg - Medicinal research reviews, 1998 - Wiley Online Library
… of sulodexide is increased in comparison to unfractionated heparin. Clinical studies demonstrate the safety and efficacy of sulodexide. … Thus, sulodexide releases tissue plasminogen …
Number of citations: 157 onlinelibrary.wiley.com
AJ Gonzalez-Ochoa, JD Raffetto… - Thrombosis and …, 2021 - thieme-connect.com
… systemic complications, and sulodexide has pleiotropic actions on the vascular endothelium, which may prove beneficial. We aimed to assess the effect of sulodexide when used within …
Number of citations: 84 www.thieme-connect.com
EJ Lewis, JB Lewis, T Greene, LG Hunsicker… - American journal of …, 2011 - Elsevier
… of 107.8 ± 83.7 mg/g, comparing the sulodexide versus placebo groups, the primary end point … sulodexide was absorbed from the gastrointestinal tract. CONCLUSION: Sulodexide failed …
Number of citations: 144 www.sciencedirect.com
DK Packham, R Wolfe, AT Reutens, T Berl… - Journal of the …, 2012 - ncbi.nlm.nih.gov
… sulodexide and placebo; the primary composite end point occurred in 26 and 30 patients in the sulodexide … do not suggest a renoprotective benefit of sulodexide in patients with type 2 …
Number of citations: 203 www.ncbi.nlm.nih.gov
BJ Carroll, G Piazza, SZ Goldhaber - Journal of Thrombosis and …, 2019 - Elsevier
… Sulodexide is a glycosaminoglycan extracted from porcine intestinal mucosa. … sulodexide's complex pharmacological profile and its clinical applications for venous disease. Sulodexide …
Number of citations: 70 www.sciencedirect.com
HL Heerspink, T Greene, JB Lewis, I Raz… - Nephrology Dialysis …, 2008 - academic.oup.com
… of 6 months’ therapy with sulodexide on urinary albumin … , 200 mg of sulodexide or 400 mg of sulodexide. The primary … the patients in the two sulodexide groups combined versus 15.4…
Number of citations: 120 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.